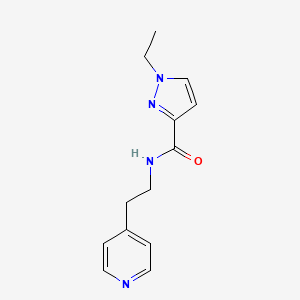
1-ethyl-N-(2-(pyridin-4-yl)ethyl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-N-(2-(pyridin-4-yl)ethyl)-1H-pyrazole-3-carboxamide, also known as EPEPC, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of pyrazole carboxamides and has been studied for its ability to modulate certain biological processes.
Aplicaciones Científicas De Investigación
Anti-Fibrosis Activity
This compound has been studied for its potential anti-fibrotic activities. In medicinal chemistry, the pyrimidine moiety, which is structurally similar to the pyrazole ring in the compound, is known to exhibit anti-fibrotic properties . The compound could be involved in the inhibition of collagen expression and hydroxyproline content in cell culture, indicating a promising application in treating fibrotic diseases.
Pharmacological Research
The pyrazole core of the compound is a privileged structure in pharmacology, often associated with a wide range of biological activities. It could be used in the synthesis of libraries of novel heterocyclic compounds with potential biological activities, including antimicrobial, antiviral, antitumor, and antifibrotic compounds .
Mecanismo De Acción
Target of Action
The primary targets of the compound “1-ethyl-N-(2-(pyridin-4-yl)ethyl)-1H-pyrazole-3-carboxamide” are currently unknown
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown . Understanding these effects is crucial for predicting the potential therapeutic applications of this compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound These factors include pH, temperature, presence of other molecules, and the specific characteristics of the biological system where the compound exerts its effects
Propiedades
IUPAC Name |
1-ethyl-N-(2-pyridin-4-ylethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-2-17-10-6-12(16-17)13(18)15-9-5-11-3-7-14-8-4-11/h3-4,6-8,10H,2,5,9H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVVBVNVMAXTDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NCCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-N-(2-(pyridin-4-yl)ethyl)-1H-pyrazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-Dimethoxybenzyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2904439.png)
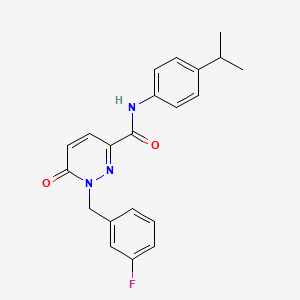
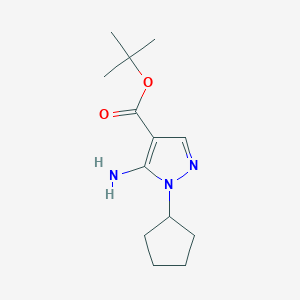
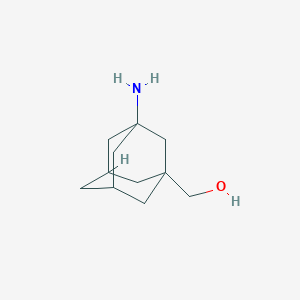
![N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide](/img/structure/B2904446.png)
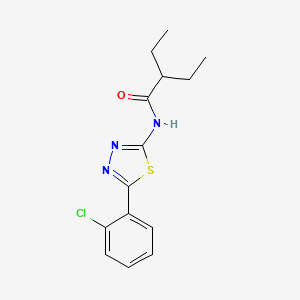
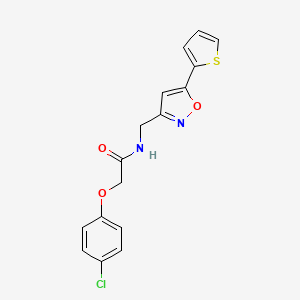
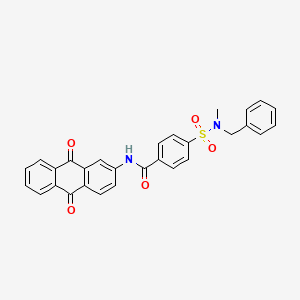
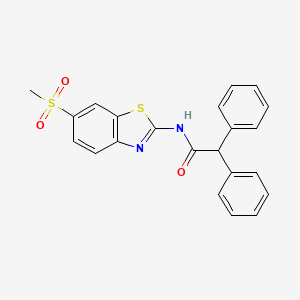

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(pyrimidin-2-yl)propanamide](/img/structure/B2904456.png)

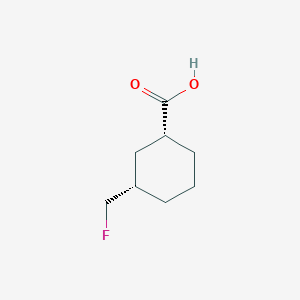
![(Z)-3-ethyl-5-((2-(isopropylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2904459.png)